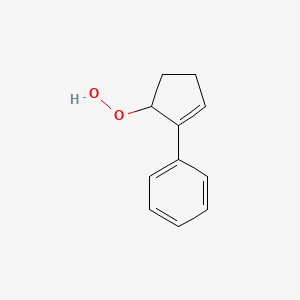
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl is an organic compound with the molecular formula C11H12O2 It is a derivative of cyclopentenone, featuring a hydroperoxide group attached to a phenyl-substituted cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl can be achieved through several methods. One common approach involves the oxidation of 2-phenyl-2-cyclopenten-1-ol using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the hydroperoxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group, yielding 2-phenyl-2-cyclopenten-1-ol.
Substitution: The compound can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides, and oxygen in the presence of catalysts such as transition metal complexes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of peroxides or epoxides.
Reduction: Formation of 2-phenyl-2-cyclopenten-1-ol.
Substitution: Formation of substituted cyclopentenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oxygenated compounds.
Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects on cellular pathways are mediated by these oxidative modifications, which can influence signaling cascades and gene expression.
Vergleich Mit ähnlichen Verbindungen
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl can be compared with other similar compounds, such as:
Cyclopentenone: Lacks the hydroperoxide group but shares the cyclopentene ring structure.
2-Phenyl-2-cyclopenten-1-ol: Contains a hydroxyl group instead of a hydroperoxide group.
Cyclopentenone derivatives: Various derivatives with different substituents on the cyclopentene ring.
The uniqueness of this compound lies in its hydroperoxide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
61077-29-0 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(5-hydroperoxycyclopenten-1-yl)benzene |
InChI |
InChI=1S/C11H12O2/c12-13-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-7,11-12H,4,8H2 |
InChI-Schlüssel |
LTJABKKBFWMXFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=C1)C2=CC=CC=C2)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


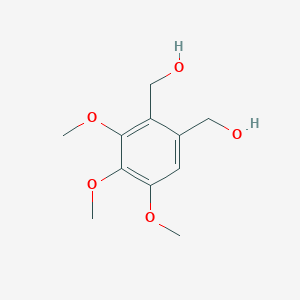
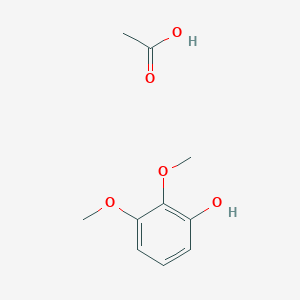
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
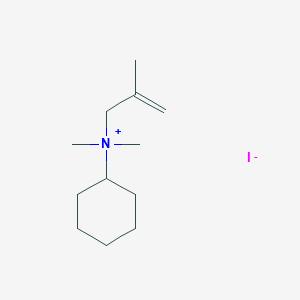
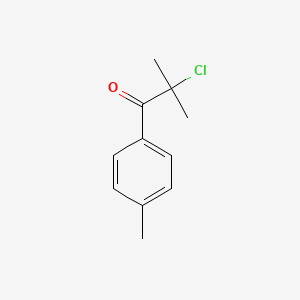
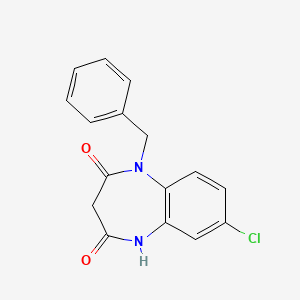



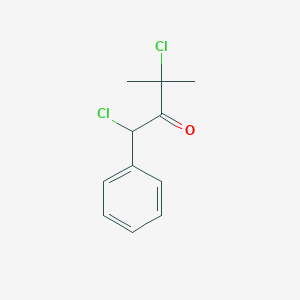

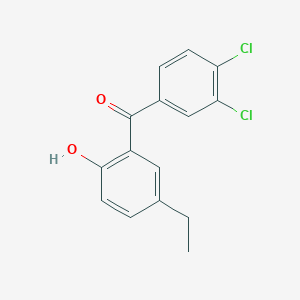
![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)
